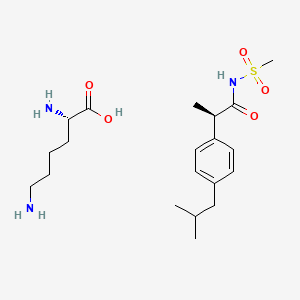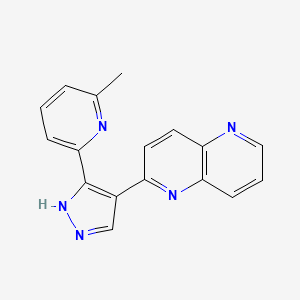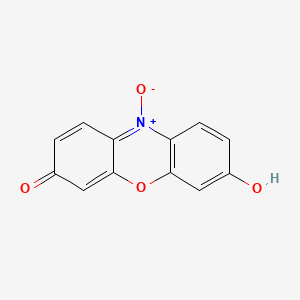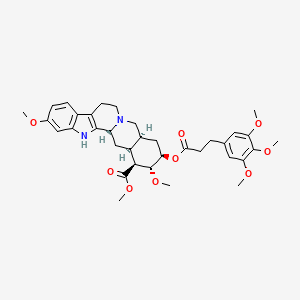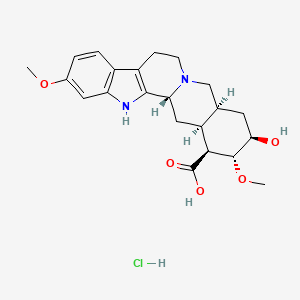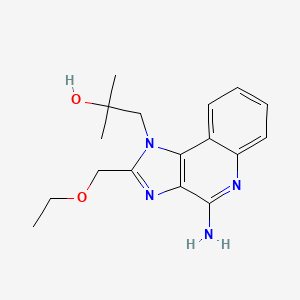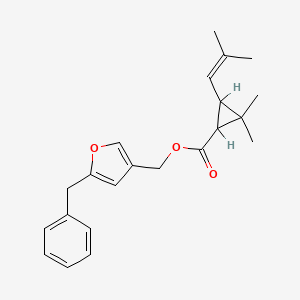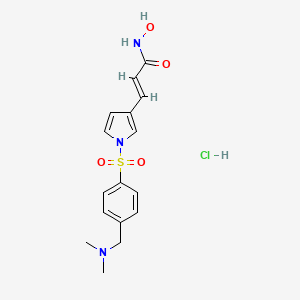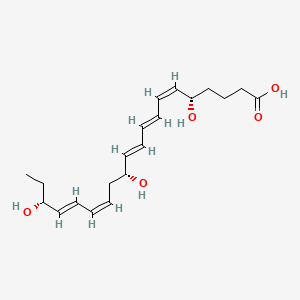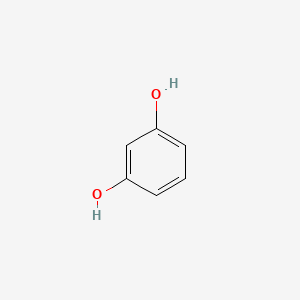
Rhodamine 6G
概要
説明
ローダミン 6G は、ローダミンファミリーに属する高蛍光性色素です。水中のトレーサー染料として広く使用され、流量と輸送の方向を決定するために使用されます。 ローダミン染料は蛍光を発し、蛍光計と呼ばれる機器で簡単かつ安価に検出できます . ローダミン 6G は、蛍光顕微鏡、フローサイトメトリー、蛍光相関分光法、酵素結合免疫吸着測定法(ELISA)などのバイオテクノロジーアプリケーションでも広く使用されています .
準備方法
化学反応の分析
ローダミン 6G は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ローダミン 6G は、酸化されてさまざまな分解生成物を生成することができます。
還元: ローダミン 6G は、特定の条件下で還元できますが、これは酸化反応と比較してあまり一般的ではありません。
これらの反応で使用される一般的な試薬および条件には、光触媒的分解のためのUV光、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
ローダミン 6G は、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Rhodamine 6G has a wide range of scientific research applications, including:
作用機序
ローダミン 6G の作用機序は、特定の波長の光で励起されると蛍光を発する能力に関係しています。 この蛍光は、分子の電子構造によるものであり、光を吸収してから異なる波長で光を放出することができます . ローダミン 6G は、その用途に応じてさまざまな分子経路を標的にします。 たとえば、生体システムでは、ミトコンドリアに特異的に蓄積することで、ミトコンドリアの形態を可視化するために使用できます .
類似化合物の比較
ローダミン 6G は、ローダミン B やローダミン 110 などの他のローダミン染料と比較されることがよくあります。 これらの染料はすべて同様の蛍光特性を共有していますが、ローダミン 6G は、高い量子収率と光安定性によってユニークです . これにより、長期間の蛍光検出を必要とするアプリケーションに特に適しています。 その他の類似化合物には以下が含まれます。
ローダミン B: 同様のアプリケーションで使用されていますが、ローダミン 6G と比較して量子収率が低くなっています.
ローダミン 110: pH感受性プローブでの使用で知られていますが、ローダミン 6G のようなpH依存性蛍光を示しません.
ローダミン 6G のユニークな特性により、さまざまな科学および工業アプリケーションで貴重なツールとなっています。
類似化合物との比較
Rhodamine 6G is often compared with other rhodamine dyes such as Rhodamine B and Rhodamine 110. While all these dyes share similar fluorescence properties, this compound is unique due to its high quantum yield and photostability . This makes it particularly suitable for applications requiring long-term fluorescence detection. Other similar compounds include:
Rhodamine B: Used in similar applications but has a lower quantum yield compared to this compound.
Rhodamine 110: Known for its use in pH-sensitive probes but does not exhibit pH-dependent fluorescence like this compound.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
989-38-8 |
|---|---|
分子式 |
C28H31ClN2O3 |
分子量 |
479.0 g/mol |
IUPAC名 |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |
InChIキー |
VYXSBFYARXAAKO-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |
異性体SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |
正規SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |
外観 |
Solid powder |
| 989-38-8 | |
物理的記述 |
C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992) Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
13161-28-9 (perchlorate) 63022-06-0 (molbdosilicate) 63022-07-1 (molybdophosphate) 63022-08-2 (tungstophosphate) 65366-87-2 (molybdate) |
賞味期限 |
VOLATILIZES @ LESS THAN 200 °C |
溶解性 |
less than 1 mg/mL at 67.1 °F (NTP, 1992) SOL IN WATER & ETHANOL |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
asic red 1 rhodamine 6G rhodamine 6G molbdosilicate rhodamine 6G molybdate rhodamine 6G molybdophosphate rhodamine 6G perchlorate rhodamine 6G tungstophosphate rhodamine 6GO rhodamine 6GP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


